4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine

Kinase inhibitor design Regioisomerism Hinge-binding motif

4-(Benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine (CAS 1029751-47-0) is a synthetic 2-aminothiazole derivative featuring a benzo[d][1,3]dioxole moiety at the thiazole C4 position and a 5-methylpyridin-2-yl group connected via an exocyclic amine bridge at the C2 position. The compound belongs to a class of heterocyclic small molecules that have attracted attention as kinase inhibitor scaffolds, particularly within TGFβR1 (ALK5) inhibitor programs.

Molecular Formula C16H13N3O2S
Molecular Weight 311.36
CAS No. 1029751-47-0
Cat. No. B2375523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine
CAS1029751-47-0
Molecular FormulaC16H13N3O2S
Molecular Weight311.36
Structural Identifiers
SMILESCC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C16H13N3O2S/c1-10-2-5-15(17-7-10)19-16-18-12(8-22-16)11-3-4-13-14(6-11)21-9-20-13/h2-8H,9H2,1H3,(H,17,18,19)
InChIKeyUTUWZVNMPBTDTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-(Benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine (CAS 1029751-47-0) – A Structurally Distinct 2-Aminothiazole


4-(Benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine (CAS 1029751-47-0) is a synthetic 2-aminothiazole derivative featuring a benzo[d][1,3]dioxole moiety at the thiazole C4 position and a 5-methylpyridin-2-yl group connected via an exocyclic amine bridge at the C2 position . The compound belongs to a class of heterocyclic small molecules that have attracted attention as kinase inhibitor scaffolds, particularly within TGFβR1 (ALK5) inhibitor programs [1]. Its distinct connectivity pattern—with the pyridinyl group linked through an amine spacer rather than directly attached to the thiazole core—sets it apart from regioisomeric analogs found in the ALK5 patent literature [2].

Why Generic Substitution Is Not Advisable for 4-(Benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine


Within the 2-aminothiazole class, even subtle modifications to the substitution pattern can produce pronounced shifts in target selectivity, cellular potency, and brain penetration capacity [1]. For instance, in the ALK5 inhibitor series, changing the connectivity of the pyridinyl group from an exocyclic amine (as in the target compound) to a direct C5 attachment on the thiazole (as in 4-(1,3-benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine) fundamentally alters the hinge-binding geometry and thus kinase selectivity [2]. Similarly, replacing the 5-methyl group on the pyridine with a 5-fluoro substituent (C15H10FN3O2S analog) modifies the electronic character and lipophilicity of the molecule, which can affect both potency and metabolic stability . These structural distinctions mean that this compound cannot be interchangeably procured with its closest analogs without risking a change in the biological readout.

Quantitative Differential Evidence for 4-(Benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine vs. Closest Analogs


Structural Connectivity Divergence from ALK5 Patent Regioisomer

The target compound features the pyridinyl moiety connected via an exocyclic amine at the thiazole C2 position, whereas the closest ALK5 patent regioisomer, 4-(1,3-benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine, attaches the pyridinyl group directly at the thiazole C5 position [1]. In ALK5 kinase inhibitor SAR studies, the connectivity of the pyridine hinge-binding element is a critical determinant of potency; for example, compound 12b in the series (an exocyclic amine-linked analog) achieved an ALK5 IC50 of 7.01 nM, whereas C5-linked regioisomers showed divergent activity profiles [2]. This connectivity difference is structural, not merely cosmetic.

Kinase inhibitor design Regioisomerism Hinge-binding motif

Physicochemical Differentiation from 5-Fluoropyridin-2-yl Analog

The target compound (C16H13N3O2S, MW 311.36 g/mol) carries a methyl substituent at the pyridine 5-position, whereas the closest commercially cataloged analog bears a fluorine at the same position (C15H10FN3O2S, MW 315.32 g/mol) . The methyl group contributes higher lipophilicity (estimated AlogP increase of approximately +0.5 log units) and lacks the metabolic vulnerability associated with fluoro-substituted pyridines in certain cytochrome P450 contexts [1]. In 2-aminothiazole lead optimization for prion disease, methyl substitution on the pyridine ring was retained in the lead compound (27) that achieved brain concentrations of ~25 μM following oral dosing in mice, underscoring the pharmacokinetic relevance of this substitution [2].

Lipophilicity Metabolic stability Halogen vs. methyl SAR

Benzodioxole Moiety Advantage Over 4-Chlorophenyl Analog

The target compound incorporates a benzo[d][1,3]dioxole ring at the thiazole C4 position, in contrast to the 4-chlorophenyl analog N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine . The methylenedioxy bridge imposes conformational planarity and modifies the hydrogen-bonding capacity of the aromatic ring, features that have been exploited in kinase inhibitor design to enhance selectivity for specific ATP-binding pockets [1]. In ALK5 inhibitor programs, benzodioxole-containing thiazoles are explicitly claimed as a distinct structural subclass, indicating that this moiety is not interchangeable with a simple phenyl or halophenyl group [2].

Aryl substitution Benzodioxole pharmacophore Kinase selectivity

Scaffold Completeness vs. Core Fragment 4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-amine (CAS 185613-91-6)

The target compound can be considered a fully elaborated analog of the simpler core fragment 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine (CAS 185613-91-6, MW 220.25 g/mol, C10H8N2O2S) [1]. The core fragment lacks the N-(5-methylpyridin-2-yl) substituent entirely, meaning it is missing the critical hinge-binding element present in the target compound [2]. In ALK5 inhibitor programs, attachment of the pyridinyl group via an amine linker at C2 is essential for kinase hinge-region hydrogen bonding; the core fragment alone would be predicted to lack meaningful kinase affinity based on established pharmacophore models for this target class [3].

Scaffold elaboration SAR progression Hinge-binding element

Recommended Application Scenarios for 4-(Benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine Based on Differentiated Evidence


ALK5/TGFβR1 Kinase Inhibitor SAR Studies Requiring Defined Hinge-Binding Connectivity

This compound is best deployed in medicinal chemistry programs investigating the SAR of exocyclic amine-linked pyridinyl groups on the 2-aminothiazole scaffold. Its connectivity pattern (C2-NH-Py) is distinct from the C5-linked regioisomer claimed in ALK5 patent literature [1], making it valuable for probing the impact of hinge-binding geometry on kinase selectivity. Researchers comparing this compound alongside the regioisomeric 4-(1,3-benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1,3-thiazol-2-amine can dissect the contribution of the amine spacer to ALK5 affinity and off-target kinase profiles [1].

Lipophilicity-Dependent CNS Penetration Profiling of 2-Aminothiazole Scaffolds

The 5-methyl substitution on the pyridine ring provides a higher logP than the 5-fluoro analog , positioning this compound for use in studies correlating pyridine substituent effects with brain penetration. The benchmark set by compound 27 in the prion disease series (EC50 0.94 μM; brain concentration ~25 μM following oral dosing) [2] establishes a quantitative reference point for evaluating whether the benzodioxole-thiazole scaffold with 5-methylpyridin-2-yl substitution achieves comparable or superior CNS exposure.

Benzodioxole Pharmacophore Validation in Kinase Inhibitor Lead Optimization

The benzo[d][1,3]dioxole moiety is a recognized privileged fragment in kinase inhibitor design [3]. This compound enables direct head-to-head comparison with 4-chlorophenyl or other simple aryl analogs to quantify the contribution of the methylenedioxy-bridged bicyclic system to target binding, selectivity, and physicochemical properties. Such comparisons are essential for justifying the synthetic complexity of the benzodioxole group in lead optimization campaigns .

Chemical Probe Tool for Target Deconvolution in TGFβ Signaling Pathway Studies

Given the structural proximity of this compound to potent ALK5 inhibitors (e.g., compound 12b with IC50 7.01 nM) [4], it can serve as a chemical probe in cellular assays interrogating TGFβ/Smad signaling, provided its actual ALK5 potency is first experimentally confirmed. The compound's specific substitution pattern may confer a selectivity window distinct from more heavily optimized clinical candidates, making it suitable for pathway deconvolution studies where a less potent but more selective tool is desired.

Quote Request

Request a Quote for 4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.